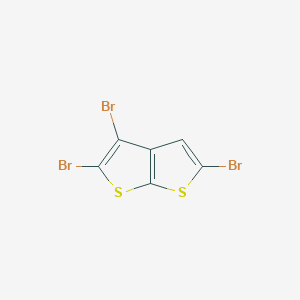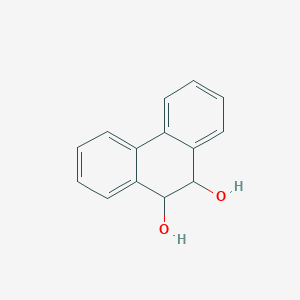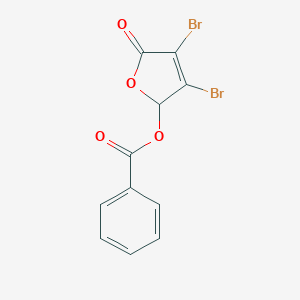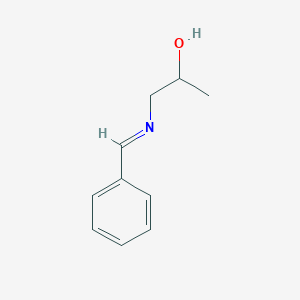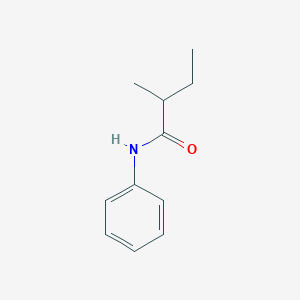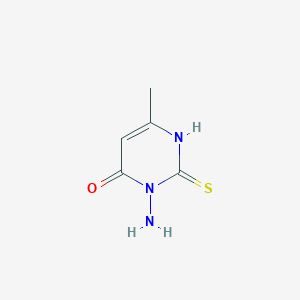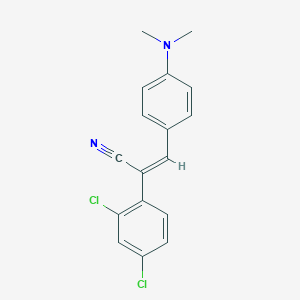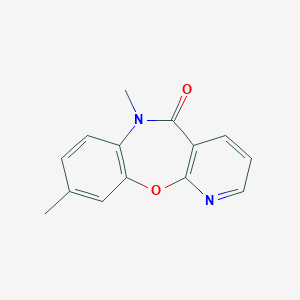![molecular formula C13H11N3O2 B186850 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 61296-00-2](/img/structure/B186850.png)
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, commonly known as FDM-1, is a potent and selective inhibitor of metallo-β-lactamase (MBL) enzymes. MBLs are a group of bacterial enzymes that have the ability to degrade β-lactam antibiotics, which are commonly used in the treatment of bacterial infections. The development of MBL inhibitors, such as FDM-1, is important in the fight against antibiotic resistance.
Mecanismo De Acción
FDM-1 works by binding to the active site of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, preventing them from degrading β-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria. FDM-1 has been shown to be selective for 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, with little to no activity against other metalloenzymes.
Efectos Bioquímicos Y Fisiológicos
FDM-1 has been shown to have no significant toxicity in vitro or in vivo. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 30 minutes in rats. FDM-1 has also been shown to have no significant effect on the activity of other enzymes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FDM-1 is its selectivity for 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, which allows for targeted inhibition of these enzymes without affecting other metalloenzymes. This makes it a valuable tool for studying the role of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles in bacterial infections. One limitation of FDM-1 is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on FDM-1. One area of interest is the development of more potent and selective 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitors. Another area of interest is the use of FDM-1 in combination with β-lactam antibiotics to enhance their efficacy against 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-producing bacteria. Additionally, the role of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles in bacterial virulence and pathogenesis is an area of ongoing research that could benefit from the use of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitors such as FDM-1.
Métodos De Síntesis
The synthesis of FDM-1 involves the reaction of 2-furylcarboxaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
FDM-1 has been extensively studied for its potential as an 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitor. In vitro studies have shown that FDM-1 is effective against a wide range of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-producing bacteria, including those that are resistant to multiple antibiotics. In vivo studies have also shown promising results, with FDM-1 demonstrating efficacy in animal models of bacterial infections.
Propiedades
Número CAS |
61296-00-2 |
|---|---|
Nombre del producto |
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3/b15-8+ |
Clave InChI |
DWVOZJJPKRMKDG-OVCLIPMQSA-N |
SMILES isomérico |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CO2)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
SMILES canónico |
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




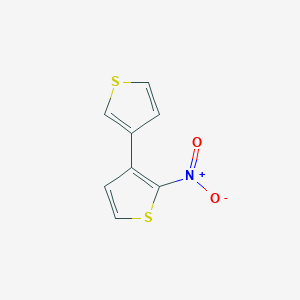



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
